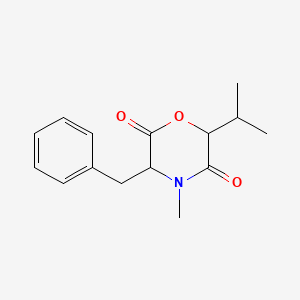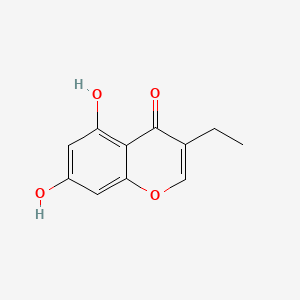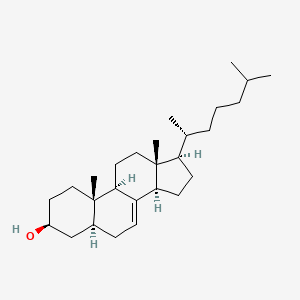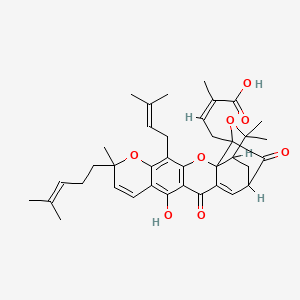
gambogic acid
描述
Gambogic Acid (GA) is a xanthonoid derived from the brownish or orange resin from Garcinia hanburyi . It is the principal pigment of gambooge resin and has been used in traditional medicine in Southeast Asia . GA has also been used in various food preparations in Asian cultures . It has been known to exhibit significant antitumor effects against solid tumors of various derivations .
Synthesis Analysis
GA has been synthesized through various methods. One such method involves the reaction between 4-hydroxypropoxy pyrimidine and GA . The structure of the resulting compound was elucidated by comprehensive analysis of ESIMS, HRESIMS, and 1D NMR data .
Molecular Structure Analysis
GA belongs to cymbal ketones containing xanthone nuclei and a unique 4-oxa tricyclic [4.3.1.0 3,7] decane-2-one scaffold . This structure has the characteristics of easy ring opening, poor water solubility, alkali resistance, and poor thermal stability .
Chemical Reactions Analysis
GA has been reported to undergo various chemical reactions. For instance, GA-3-(4-pyrimidinyloxy) propyl ester was derived from the reaction between 4-hydroxypropoxy pyrimidine and GA .
Physical and Chemical Properties Analysis
GA is an organic acid extracted from the dried resin of the Garcinia mandshurica plant . It has poor water solubility, low bioavailability, poor stability, and adverse drug effects . Its molecular weight is 628.75 .
科学研究应用
抗肿瘤药物
gambogic acid (GA) 是一种具有广泛药理活性的天然产物。 它在抑制肿瘤生长方面起着重要作用 。 为了克服其缺点,例如水溶性差、生物利用度低、稳定性差和不良药物反应,人们设计和制备了大量的 GA 衍生物 .
肺癌治疗
GA 是一种有效的抗癌剂,通过多种机制破坏肿瘤细胞。 它已用于开发一种基于壳聚糖 (CS) 的阳离子纳米乳剂肺部递送系统,用于联合递送抗肿瘤药物 (GA) 和抗 X 连锁凋亡抑制蛋白 (XIAP) 小干扰 RNA (siRNA) .
克服耐药性
据报道,GA 可以逆转 LoVo 结直肠癌细胞对奥沙利铂的耐药性 。 它主要通过抑制细胞外信号调节激酶 (ERK)/E2F1 信号通路来降低对吉西他滨的耐药性 。 GA 还独立于缺氧诱导因子 (HIF)-1α 逆转骨肉瘤细胞中缺氧诱导的顺铂介导的细胞凋亡耐药性 .
提高药物溶解度和生物利用度
GA 已被用于开发通过结构修饰提高水溶性和生物利用度的多种活性衍生物 。 这是通过设计和制备大量的 GA 衍生物实现的 .
改善药代动力学性质
GA 是一种具有广谱活性、低毒性和多种机制的天然抗肿瘤药物候选药物。 然而,其临床应用受到水溶性低、不稳定和药代动力学性质差的阻碍 .
联合癌症治疗
作用机制
Target of Action
Gambogic acid (GA), a naturally occurring xanthone-based compound, is known to perform numerous intracellular and extracellular actions . It has been reported that GA targets various types of cancer, including SRC-3 (steroid receptor coactivator-3) and hERG in leukemia, DDIT3, GADD45B, DUSP5, TOP2B, TOP2A, DUSP1, ALDOA and TOP3A in pancreatic cancer and BRD4 in anaplastic thyroid cancer .
Mode of Action
GA is known to interact with its targets in a way that leads to programmed cell death, autophagy, cell cycle arrest, antiangiogenesis, antimetastatic, and anti-inflammatory activities . For instance, it has been reported that the overexpression of SRC-3 will block apoptosis by enhancing Akt and NF-κB activity and increasing Bcl-2 expression, while knockdown of SRC-3 by siRNA will decrease the expression of multiple genes associated with the Akt signal pathway and induce apoptosis in cancer cells .
Biochemical Pathways
GA affects various biochemical pathways. It is known to induce extrinsic as well as intrinsic apoptotic cell death in a variety of cancers cells . Utilizing p53-expressed wild-type and null cancer cells model, a couple of studies concluded that GA increases the p53 expression at the translational level by downregulating the mdm2 gene expression . Furthermore, GA was found to disrupt thiol proteostasis and subsequently induce paraptosis, a vacuolization-associated cell death .
Pharmacokinetics
The clinical translation of GA has been hampered, partly due to its water insolubility, low bioavailability, poor pharmacokinetics, rapid plasma clearance, early degradation in blood circulation, and detrimental vascular irritation . Nonetheless, recent advancements have demonstrated the ability of nanoparticles to overcome these challenges associated with the clinical use of natural compounds both in vitro and in vivo .
Result of Action
The molecular and cellular effects of GA’s action are significant. It exhibits notable tumor-inhibiting effects on various tumors, including pancreatic, breast, lung, liver, gastric, and bone cancers . It also induces cancer cell death accompanied by vacuolation in vitro and in vivo . Moreover, GA and NGA can improve E. faecalis-induced undesirable inflammation in a mouse infection model .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GA. For instance, the antibacterial effects of GA and neothis compound (NGA) were found to be significant against E. faecalis with the minimal inhibitory concentrations (MICs) of 2μg/mL . Furthermore, GA and NGA were found to occupy the substrate binding pocket of EfaUPPS with micro-molar binding affinity, preventing the natural substrates farnesyl diphosphate (FPP) from entering . This suggests that the environment in which GA is present can influence its efficacy and stability.
安全和危害
未来方向
GA holds great potential for the development of anticancer drugs . Future research should focus on improving its physical and chemical properties, leading to increased drug potency . Large-scale and well-designed clinical trials are also required to validate the efficacy of these bioactive constituents for MM .
生化分析
Biochemical Properties
Gambogic acid is known to perform numerous intracellular and extracellular actions, including programmed cell death, autophagy, cell cycle arrest, antiangiogenesis, antimetastatic, and anti-inflammatory activities . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and the biochemical reactions they are involved in .
Cellular Effects
This compound has significant inhibitory activity on various types of cells, particularly cancer cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis and activate autophagy in T-cell acute lymphoblastic leukemia (T-ALL) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to suppress the pentose phosphate pathway (PPP) by covalently inhibiting the 6-phosphogluconate dehydrogenase (6PGD) protein . It also induces apoptosis by directly targeting mitochondria, representing a new class of mitocans .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have a significant antiproliferative effect on cells in laboratory settings . It has been shown to retard MDCK cyst growth and cyst formation in a dose-dependent manner, without cytotoxicity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to block cancer development in vitro and in vivo by inhibiting the proliferation of tumor cells, activating cell cycle arrest, and inducing tumor cell death through different processes (apoptosis, autophagy, necrosis and ferroptosis) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to suppress the pentose phosphate pathway (PPP) by covalently inhibiting the 6-phosphogluconate dehydrogenase (6PGD) protein .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to have a limited tissue distribution, with the highest concentrations being found in the liver .
Subcellular Localization
This compound has been found to localize specifically to the mitochondria . This subcellular localization plays a crucial role in its activity or function, as it directly targets the mitochondria to induce the intrinsic pathway of apoptosis .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gambogic acid involves the condensation of isogambogic acid with fumaric acid followed by dehydration and oxidation to form Gambogic acid.", "Starting Materials": [ "Isogambogic acid", "Fumaric acid", "Sulfuric acid", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Isogambogic acid is reacted with fumaric acid in the presence of sulfuric acid to form a diester intermediate.", "Step 2: The diester intermediate is dehydrated with acetic anhydride and sodium acetate to form a cyclic anhydride.", "Step 3: The cyclic anhydride is oxidized with hydrogen peroxide and sodium hydroxide to form Gambogic acid.", "Step 4: Gambogic acid is isolated and purified using ethanol." ] } | |
CAS 编号 |
2752-65-0 |
分子式 |
C38H44O8 |
分子量 |
628.7 g/mol |
IUPAC 名称 |
4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/t23-,27+,36-,37+,38-/m1/s1 |
InChI 键 |
GEZHEQNLKAOMCA-VDMQVCGESA-N |
手性 SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
规范 SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
外观 |
Yellow solid powder |
熔点 |
86 - 91 °C |
物理描述 |
Solid |
Pictograms |
Acute Toxic; Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
B-Guttiferrin; Beta-Guttiferrin; Beta-Guttilactone; Cambogic acid; Guttatic acid; Guttic acid. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


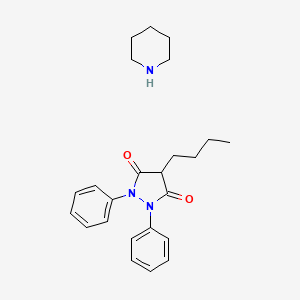

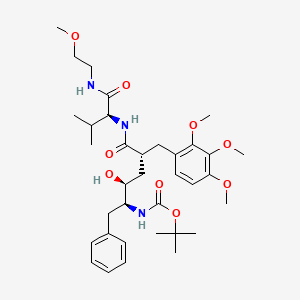
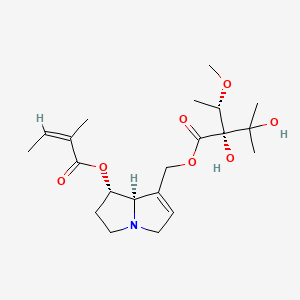
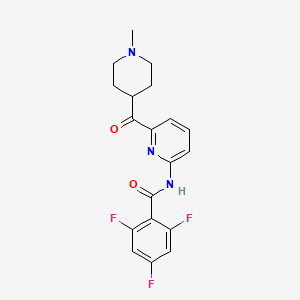

![N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1674533.png)

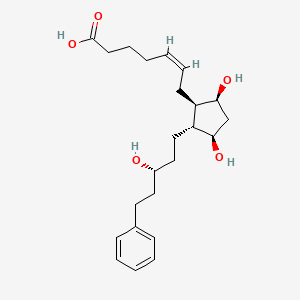

![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)
